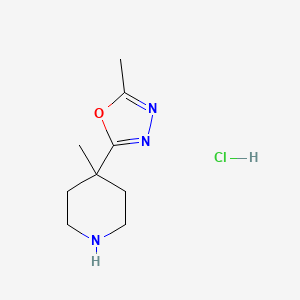

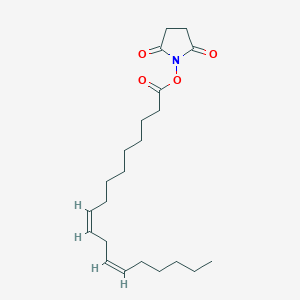

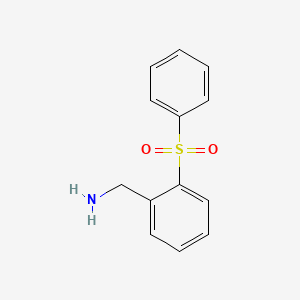

4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Vue d'ensemble

Description

The compound “4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom . They have been widely studied due to their significant chemical and biological properties .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves various methodologies . One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed by a copper-catalyzed coupling with aryl iodides .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, including “4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride”, consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of two carbon atoms allows for two substituents in the oxadiazole ring .Chemical Reactions Analysis

1,3,4-Oxadiazole compounds are known to undergo various chemical reactions . For instance, they can undergo oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . They can also undergo reactions with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles .Applications De Recherche Scientifique

Overview of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, including the specific compound 4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride, are recognized for their broad spectrum of biological activities. The unique structural feature of the 1,3,4-oxadiazole ring, incorporating pyridine-type nitrogen atoms, allows for effective binding with various enzymes and receptors through multiple weak interactions. This interaction facilitates a wide range of bioactivities, making 1,3,4-oxadiazole-based compounds significant in medicinal chemistry for the treatment of various ailments. The development of these compounds has become a focal point for researchers due to their high therapeutic potency and extensive utility in treating diseases, thus holding substantial development value (Verma, Khan, Akhtar, Alam, Akhter, Shaquiquzzaman, 2019).

Antitubercular Activity

Research has demonstrated the antitubercular efficacy of certain 1,3,4-oxadiazole derivatives. Modification of isoniazid (INH) structures with 1,3,4-oxadiazole derivatives has shown significant in vitro anti-tubercular activity against various Mycobacterium strains. Compounds such as 2-isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide have displayed efficacy comparable to INH, with minimal inhibitory concentrations (MICs) as low as 1–2 μM. This suggests the potential of 1,3,4-oxadiazole derivatives in contributing to new leads for anti-tubercular compounds (Asif, 2014).

Pharmacological and Pharmacokinetic Characteristics

The compound SB-236057-A, with its 1,3,4-oxadiazole moiety, acts as a selective and potent inverse agonist for 5-HT1B receptors, highlighting the versatility of 1,3,4-oxadiazole derivatives in pharmacological applications. It demonstrates high affinity and selectivity for human 5-HT1B receptors, offering insights into receptor subtype specificity and potential therapeutic applications in neurological and psychiatric disorders (Roberts, Watson, Price, Middlemiss, 2006).

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1,3,4-oxadiazole derivatives. These compounds have shown promising antibacterial, antifungal, antiprotozoal, and antiviral activities, surpassing the efficacy of known antibiotics and antimicrobial agents in some cases. The broad-spectrum antimicrobial activity of these derivatives underscores their potential as novel therapeutic agents in combating microbial resistance (Glomb, Świątek, 2021).

Orientations Futures

The future directions for “4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” and similar compounds involve further exploration of their potential as anti-infective agents . There is a need for new chemical entities to act against resistant microorganisms, and 1,3,4-oxadiazole derivatives are considered promising in this regard .

Propriétés

IUPAC Name |

2-methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-7-11-12-8(13-7)9(2)3-5-10-6-4-9;/h10H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWSJATXXFSRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2(CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)

![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)